Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
Overview
Description
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a useful research compound. Its molecular formula is C17H12ClNO3 and its molecular weight is 313.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Binding Affinity and Specificity
Research has shown that certain compounds, including those related to Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, bind with high affinity and specificity to certain receptors in rat and pig pancreas. Such findings suggest potential applications in studying pancreatic functions or diseases (Giusti et al., 1994).
Crystallography and Molecular Structure
The molecular structure and crystallography of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in material science or molecular engineering (Mague et al., 2017).
Anti-inflammatory Properties
Studies have identified anti-inflammatory properties in compounds structurally related to this compound, indicating potential therapeutic applications in treating inflammation-related conditions (Torres et al., 1999).
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Desai et al., 2007).
Optoelectronic and Nonlinear Properties
Research into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which share structural similarities with this compound, indicates potential applications in electronic and photonic devices (Irfan et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as sr9009, interact with their targets and cause significant changes . For instance, SR9009 acts as an agonist of Rev-ErbA, increasing the constitutive repression of genes regulated by Rev-ErbA .
Biochemical Pathways
Related compounds like sr9009 have been shown to affect mitochondrial counts in skeletal muscle, thereby increasing exercise capacity .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties significantly impact the bioavailability of the compound.
Result of Action
Related compounds like sr9009 have been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle .
Action Environment
It is known that similar compounds, such as pyraclostrobin, are stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed at ambient temperature .
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOJHRCWPWOAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157395 | |
Record name | Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-02-4 | |
Record name | Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446276-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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